1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid
Overview
Description
1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a biphenyl group attached to a piperidine ring via a carbonyl linkage
Mechanism of Action
Target of Action
The primary target of 1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. By acting as a partial agonist, the compound can modulate the receptor’s activity, influencing the transmission of nerve signals .
Mode of Action
The compound interacts with its target, the GABA A receptor, by binding to it and modulating its activity . This interaction can lead to changes in the receptor’s conformation, affecting its ability to bind to its natural ligand, GABA . As a result, the compound can influence the receptor’s function and the transmission of nerve signals .
Biochemical Pathways
The compound’s action on the GABA A receptor can affect various biochemical pathways. Primarily, it can influence the GABAergic pathway , which is involved in inhibitory neurotransmission . By modulating the activity of the GABA A receptor, the compound can affect the balance between inhibitory and excitatory signals in the nervous system .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmission. By acting as a partial agonist at the GABA A receptor, the compound can modulate inhibitory neurotransmission, potentially affecting various neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid typically involves the reaction of biphenyl-4-carboxylic acid with piperidine-4-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the biphenyl and piperidine moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction can produce biphenyl-4-ylmethanol derivatives .
Scientific Research Applications
1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
1-(Biphenyl-4-carbonyl)piperidine-4-carboxylic acid: Similar structure but with different substituents on the piperidine ring.
N-Boc-4-piperidineacetaldehyde: Contains a piperidine ring with a different functional group.
Piperidine-4-carboxylic acid derivatives: Various derivatives with modifications on the piperidine ring.
Uniqueness
1-([1,1'-biphenyl]-4-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of a biphenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-(4-phenylbenzoyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(20-12-10-17(11-13-20)19(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABASQJONDKFTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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